molecular formula C21H21NO B257234 N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide

N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide

Cat. No. B257234
M. Wt: 303.4 g/mol
InChI Key: FQWBNIHJIAGAOG-UHFFFAOYSA-N
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Description

N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide, commonly known as Nefopam, is a non-opioid analgesic drug that is used for the treatment of moderate to severe pain. It was first introduced in France in 1976 and is currently available in several countries worldwide. Nefopam is a unique drug as it does not belong to any of the traditional analgesic classes, such as opioids, nonsteroidal anti-inflammatory drugs (NSAIDs), or local anesthetics.

Mechanism of Action

The exact mechanism of action of Nefopam is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system. This results in an increase in the concentration of these neurotransmitters, which in turn leads to an analgesic effect.
Biochemical and Physiological Effects:
Nefopam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of endogenous opioids, such as beta-endorphins, which are involved in pain modulation. Nefopam has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One of the main advantages of Nefopam is that it does not have the same addictive potential as opioids. It also does not cause respiratory depression, which is a common side effect of opioids. Nefopam has a relatively short half-life, which makes it suitable for use in acute pain management. However, one of the limitations of Nefopam is that it has a narrow therapeutic window, which means that the dose must be carefully monitored to avoid toxicity.

Future Directions

There are several areas of research that could be explored in the future regarding Nefopam. One area of interest is the potential use of Nefopam in the management of chronic pain conditions. Another area of research is the investigation of the long-term effects of Nefopam use, as well as its interactions with other drugs. Additionally, the development of new formulations of Nefopam, such as sustained-release formulations, could improve its efficacy and safety. Finally, further research is needed to fully understand the mechanism of action of Nefopam and its effects on the central nervous system.

Synthesis Methods

The synthesis of Nefopam involves the reaction of 2-Naphthyl ethylamine with benzyl cyanide in the presence of sodium amide. The resulting intermediate product is then reacted with phenyl magnesium bromide to obtain N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide. The yield of the final product is around 50%.

Scientific Research Applications

Nefopam has been extensively studied for its analgesic properties and has been shown to be effective in the treatment of various types of pain, including postoperative pain, neuropathic pain, and cancer pain. It has also been investigated for its potential use in the management of chronic pain conditions such as fibromyalgia and chronic lower back pain.

properties

Product Name

N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

N-(1-naphthalen-2-ylethyl)-3-phenylpropanamide

InChI

InChI=1S/C21H21NO/c1-16(19-13-12-18-9-5-6-10-20(18)15-19)22-21(23)14-11-17-7-3-2-4-8-17/h2-10,12-13,15-16H,11,14H2,1H3,(H,22,23)

InChI Key

FQWBNIHJIAGAOG-UHFFFAOYSA-N

SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)CCC3=CC=CC=C3

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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